molecular formula C24H44O4 B8767317 Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate CAS No. 84731-70-4

Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate

Cat. No. B8767317
CAS RN: 84731-70-4
M. Wt: 396.6 g/mol
InChI Key: HOQGHOMLEVKTBY-UHFFFAOYSA-N
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Patent
US08299292B2

Procedure details

2-Ethylhexyl alcohol (8.1 mol), dimethylcyclohexane-1,4-dicarboxylate (DMCD, cis 1.7%, trans 98.3%, Eastman, 3.0 mol) and tetraisopropyl titanate catalyst (0.85 g) were added to a 2.5 L reactor equipped with a stirrer and two condensers and heated to 180° C. Di(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (cis 3%, trans 97%) was obtained with a purity of 99.8% in the same manner as in Example 1.
Quantity
8.1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].CO[C:12]([CH:14]1[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH3:23])=[O:21])[CH2:16][CH2:15]1)=[O:13]>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][O:5][C:12]([CH:14]1[CH2:15][CH2:16][CH:17]([C:20]([O:22][CH2:23][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:21])[CH2:18][CH2:19]1)=[O:13])[CH3:2] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
8.1 mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
3 mol
Type
reactant
Smiles
COC(=O)C1CCC(CC1)C(=O)OC
Name
Quantity
0.85 g
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC(=O)C1CCC(CC1)C(=O)OCC(CCCC)CC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.